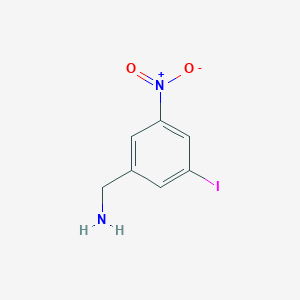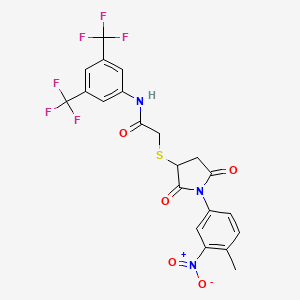
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the dioxopyrrolidinyl ring.
Introduction of the Thioacetamide Group: The dioxopyrrolidinyl intermediate is then reacted with a thioacetamide derivative under appropriate conditions to introduce the thioacetamide group.
Attachment of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.
Medicine
In medicinal chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity to these targets, while the nitrophenyl and dioxopyrrolidinyl groups may contribute to its overall biological activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the nitro group.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide makes it unique compared to its analogs. These groups may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H15F6N3O5S |
|---|---|
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F6N3O5S/c1-10-2-3-14(7-15(10)30(34)35)29-18(32)8-16(19(29)33)36-9-17(31)28-13-5-11(20(22,23)24)4-12(6-13)21(25,26)27/h2-7,16H,8-9H2,1H3,(H,28,31) |
Clé InChI |
MZZOCELBQNDPGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


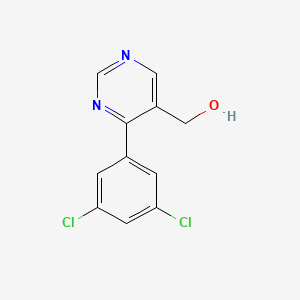


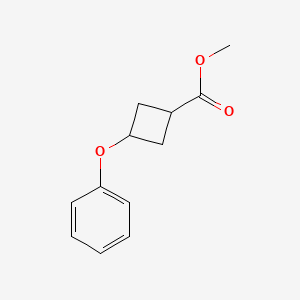
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
amine](/img/structure/B13085429.png)
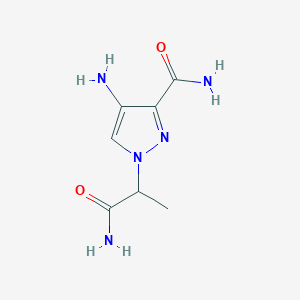
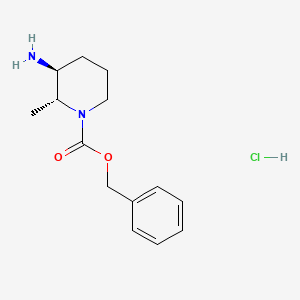

![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

